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Compound of Interest

Compound Name: 4-(4-Bromophenoxy)benzonitrile
CAS No.: 330792-93-3
Cat. No.: B1291998
. J

4-(4-Bromophenoxy)benzonitrile, with the molecular formula C13HsBrNO, is a diaryl ether
distinguished by a benzonitrile moiety linked to a brominated phenyl ring via an oxygen bridge.
[1] This arrangement creates a molecule with distinct electronic and steric properties that are
crucial for its chemical behavior and application.

The molecule's architecture is governed by the interplay of its functional groups:

e The Nitrile Group (-C=N): This strong electron-withdrawing group significantly influences the
electronic density of the adjacent phenyl ring, making it a key site for chemical modification
and a potential hydrogen bond acceptor in biological systems.[2] The presence of a nitrile is
a common strategy in drug design to modulate physicochemical properties and enhance
binding affinity.[2]

e The Ether Linkage (-O-): The diaryl ether bond provides a degree of conformational flexibility
while maintaining a rigid core structure. This linkage is a common scaffold in many
biologically active compounds.

e The Bromine Atom (-Br): As a halogen, bromine acts as a weak electron-withdrawing group
through induction but also introduces a site for various cross-coupling reactions, making it an
invaluable handle for further synthetic elaboration. Its presence also results in a
characteristic isotopic signature in mass spectrometry.
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The reactivity and utility of the 4-(4-bromophenoxy)benzonitrile core can be finely adjusted
by the electronic nature and position of its substituents, which dictate its susceptibility to
reactions like hydrolysis, reduction, and nucleophilic aromatic substitution.[3]

Table 1: Physicochemical Properties of 4-(4-Bromophenoxy)benzonitrile

Property Value Source
Molecular Formula C13HsBrNO PubChem[1]
Molecular Weight 274.11 g/mol

Monoisotopic Mass 272.979 g/mol PubChem[1]
Appearance Solid (form) Sigma-Aldrich
Melting Point 110-115 °C (lit.) Sigma-Aldrich[4]
Boiling Point 235-237 °C (lit.) Sigma-Aldrich[4]
CAS Number 38361-12-3

SMILES C1=CC(=CC=C1C#N)OC2=C PubChem(1]

C=C(C=C2)Br

RXRIGCPVWWYVQV-
InChiKey PubChem[1]
UHFFFAOYSA-N

Synthesis: The Ullmann Condensation Approach

The most direct and established method for constructing the diaryl ether framework of 4-(4-
bromophenoxy)benzonitrile is the Ullmann condensation.[5] This copper-catalyzed cross-
coupling reaction joins an aryl halide with a phenol.[6] While traditional Ullmann reactions
required harsh conditions with high temperatures and stoichiometric copper, modern protocols
have introduced soluble copper catalysts and ligands that allow the reaction to proceed under
milder conditions.[5][7]

The causality behind the experimental choices is critical:

o Catalyst: Copper(l) is the active catalytic species. Its role is to facilitate the oxidative addition
of the aryl halide and subsequent reductive elimination to form the C-O bond.[8]
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e Base: A base, such as cesium carbonate (Cs2COs) or potassium carbonate (K2CO3), is
essential to deprotonate the phenol, generating the more nucleophilic phenoxide anion

required for the coupling reaction.[7][9]

o Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl
sulfoxide (DMSO) are typically used to ensure the solubility of the reactants and to reach the

necessary reaction temperatures.[5]

Logical Workflow for Ullmann Synthesis
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Reactants & Reagents
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Caption: Ullimann synthesis workflow for 4-(4-Bromophenoxy)benzonitrile.
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Experimental Protocol: Synthesis via Ullmann
Condensation

This protocol is a self-validating system, where reaction progress is monitored to ensure
completion before proceeding to the next phase.

o Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a
reflux condenser, add 4-cyanophenol (1.0 eq.), 1,4-dibromobenzene (1.2 eq.), copper(l)
oxide (0.1 eq.), and cesium carbonate (2.0 eq.).

 Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas
(Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the copper
catalyst.

e Solvent Addition: Add anhydrous DMF via syringe. The volume should be sufficient to create
a stirrable slurry (approx. 0.2 M concentration with respect to 4-cyanophenol).

e Reaction: Immerse the flask in a preheated oil bath at 140 °C and stir vigorously.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a
suitable eluent system (e.g., 20% ethyl acetate in hexane). The disappearance of the starting
phenol is a key indicator of reaction progression. The reaction is typically complete within 12-
24 hours.

o Workup: After completion, cool the reaction mixture to room temperature. Dilute with water
and transfer to a separatory funnel.

o Extraction: Extract the aqueous layer three times with ethyl acetate. The use of a brine wash
for the combined organic layers helps to remove residual DMF and water.

e Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate
(Na2S0a), filter, and concentrate the solvent under reduced pressure.

« Purification: Purify the resulting crude solid by flash column chromatography on silica gel,
eluting with a gradient of ethyl acetate in hexane to yield the pure 4-(4-
bromophenoxy)benzonitrile.
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Spectroscopic Characterization & Structural
Validation

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the
molecular structure.

'H and *C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[10]
The molecule has four distinct aromatic proton environments, which appear as doublets due to
ortho-coupling.

Table 2: Predicted NMR Data (in CDClIs, 400 MHz)

Predicted Chemical

Nucleus . Multiplicity Key Correlation
Shift (6, ppm)

1H NMR 7.60-7.70 Doublet Protons ortho to -CN

7.50-7.60 Doublet Protons ortho to -Br

Protons ortho to -O-

7.00-7.10 Doublet o
(on nitrile ring)
6.90 - 7.00 Doublet Protons ortho t0-0-
(on bromo ring)
13C NMR ~161 Singlet C-O (nitrile ring)
~156 Singlet C-O (bromo ring)
~134 Singlet C-H (ortho to -CN)
~133 Singlet C-H (ortho to -Br)
~119 Singlet C-CN
~118 Singlet C-H (ortho to -O-)
~118 Singlet C-Br
~106 Singlet C-CN (quaternary)
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Note: These are typical shift ranges. Actual values can be influenced by solvent and
concentration. Data for similar substituted benzonitriles can be found in the literature.[11]

FT-IR Spectroscopy

Infrared spectroscopy is used to identify the key functional groups based on their vibrational
frequencies.[12]

Table 3: Characteristic FT-IR Vibrational Frequencies

Functional Group Wavenumber (cm~—?) Intensity

C=N Stretch (Nitrile) 2220 - 2230 Strong, Sharp
C-O-C Stretch (Aryl Ether) 1230 - 1270 Strong

Aromatic C=C Stretch 1580 - 1600 & 1470 - 1500 Medium to Strong
C-Br Stretch 500 - 600 Medium

The nitrile stretch is highly characteristic and serves as a primary diagnostic peak.[13]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

Table 4: Expected High-Resolution Mass Spectrometry (HRMS) Data

Adduct lon Formula Calculated m/z
[M]* [C13Hs”°BrNO]* 272.9789
[M]* [C13Hs81BrNO]J* 274.9769
[M+H]* [C13He7°BrNO]* 273.9862
[M+Na]* [C13Hs7°BrNNaO]* 295.9682

The presence of bromine results in two molecular ion peaks ([M]* and [M+2]*) of nearly equal
intensity, which is a definitive signature for a monobrominated compound.[1]
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Chemical Reactivity and Synthetic Potential

The functional groups of 4-(4-bromophenoxy)benzonitrile offer distinct handles for further
chemical transformations, making it a valuable intermediate.

 Nitrile Group Transformations: The nitrile can be hydrolyzed under acidic or basic conditions
to form a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine
(benzylamine derivative) using reducing agents like lithium aluminum hydride (LAH) or
through catalytic hydrogenation.[3][14]

o Aryl Bromide Transformations: The C-Br bond is a prime site for palladium-catalyzed cross-
coupling reactions such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination, allowing for
the introduction of diverse aryl, alkyl, or amino substituents.

» Electrophilic Aromatic Substitution: The two aromatic rings exhibit different reactivities
towards electrophiles. The phenoxy-substituted ring is activated, while the cyano-substituted
ring is deactivated. This differential reactivity can be exploited for selective functionalization.

Key Reaction Pathways

Nitrile Reactions Aryl Bromide Reactions

\ 4 \ v v

Reduction (e.g., LAH, Hz2/Pd) Hydrolysis (HzO) Suzuki Coupling (Ar-B(OH)2) Buchwald-Hartwig (R2NH)
-> Benzylamine derivative -> Carboxylic acid derivative -> Biaryl derivative -> Amine derivative

Click to download full resolution via product page

Caption: Major reaction pathways for 4-(4-Bromophenoxy)benzonitrile.

Applications in Drug Discovery and Materials
Science
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The structural motifs within 4-(4-bromophenoxy)benzonitrile are prevalent in
pharmaceutically active compounds and advanced materials.

o Scaffold for Drug Discovery: The diaryl ether core is a privileged structure in medicinal
chemistry. The nitrile group can act as a bioisostere for other functional groups or form
critical hydrogen bonds with protein targets.[2] The ability to functionalize the molecule at the
bromine and nitrile positions allows for the rapid generation of compound libraries for
screening. The broader class of bromophenols, from which this molecule is derived, is known
to exhibit a range of biological activities.[15] Molecular docking studies often rely on precise
recognition of fragments like benzonitrile to predict binding to biological receptors.[16]

 Intermediate for Complex Synthesis: Its utility as a starting material is significant. For
instance, reduction of the nitrile to an amine, followed by further reactions, is a common
strategy in the synthesis of heterocyclic compounds.[14]

o Materials Science: Diaryl ethers with nitrile groups can be precursors to high-performance
polymers or liquid crystals, where the rigid core and polar nitrile group contribute to desirable
thermal and electronic properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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